beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol
CAS No.: 56750-04-0
Cat. No.: VC21094114
Molecular Formula: C7H11N3O3
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56750-04-0 |
---|---|
Molecular Formula | C7H11N3O3 |
Molecular Weight | 185.18 g/mol |
IUPAC Name | 2-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol |
Standard InChI | InChI=1S/C7H11N3O3/c1-5(4-11)9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3 |
Standard InChI Key | QBBJCFDTZBBBRB-UHFFFAOYSA-N |
SMILES | CC1=NC=C(N1C(C)CO)[N+](=O)[O-] |
Canonical SMILES | CC1=NC=C(N1C(C)CO)[N+](=O)[O-] |
Introduction
Chemical Identity and Nomenclature
beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol represents a specific chemical entity with several synonyms in scientific literature. This compound features an imidazole ring substituted with specific functional groups that contribute to its unique chemical profile.
Primary Identifiers
The compound is recognized through multiple standardized identifiers, as detailed in Table 1.
Table 1: Primary Chemical Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol |
CAS Registry Number | 56750-04-0 |
Molecular Formula | C₇H₁₁N₃O₃ |
Molecular Weight | 185.18 g/mol |
PubChem CID | 14458452 |
UNII | FSN8ZQN7AV |
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in scientific and pharmaceutical contexts:
-
beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol
-
2-(2-Methyl-5-nitroimidazol-1-yl)propan-1-ol
-
1-((2-Hydroxy-1-methyl)ethyl)-2-methyl-5-nitroimidazole
-
1-(3-hydroxyisopropyl)-2-methyl-5-nitroimidazole
Structural Characteristics
The structure of beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol consists of a 5-nitroimidazole ring with specific substitutions that define its chemical identity and properties.
Molecular Structure
The compound features a 5-nitroimidazole heterocyclic core with a methyl group at the 2-position and a substituted ethanol group (containing an additional methyl group at the beta position) at the 1-position. This structure confers specific physicochemical properties that distinguish it from related nitroimidazole compounds .
Structural Comparison with Secnidazole
As Secnidazole Impurity B, the compound has a structure closely related to Secnidazole (alpha,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol, CAS 3366-95-8), with the primary difference being the position of the methyl group on the ethanol substituent. In Secnidazole, the methyl group is in the alpha position, while in this impurity, it occupies the beta position .
Physical and Chemical Properties
beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol possesses distinct physical and chemical properties that are important for its characterization and analytical detection.
Physical State and Appearance
The compound typically appears as a crystalline solid under standard conditions, similar to other nitroimidazole derivatives . While specific data on the appearance of this particular impurity is limited in the literature, related compounds in this class often present as white to light yellow crystalline solids.
Solubility Characteristics
The solubility profile of beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol can be inferred from related nitroimidazole compounds. These compounds generally show limited water solubility but are more soluble in polar organic solvents such as methanol and chloroform .
Spectral Properties
Nitroimidazole compounds typically exhibit characteristic spectral properties that are useful for their identification and analysis. The presence of the nitro group and the imidazole ring contributes to distinct UV absorption patterns, with related compounds showing λmax values around 319 nm in aqueous solutions .
Relationship to Secnidazole
beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol has significant relevance in pharmaceutical contexts due to its relationship with Secnidazole, a clinically important antimicrobial agent.
Secnidazole Overview
Secnidazole is a second-generation 5-nitroimidazole antimicrobial agent structurally related to other 5-nitroimidazoles. It has clinical applications in treating bacterial vaginosis, amebiasis, giardiasis, and trichomoniasis . The drug is distinctive for having the longest plasma half-life (approximately 18 hours) among clinically used nitroimidazole drugs, allowing for single-dose treatment regimens .
Structural Variation Impact
The structural difference between Secnidazole and its beta-methyl impurity (the position of the methyl group on the ethanol substituent) may potentially alter physicochemical properties and biological activities. This positional isomerism can affect molecular interactions, solubility, and potentially pharmacokinetic behavior .
Analytical Applications
The primary importance of beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol lies in its analytical applications, particularly in pharmaceutical quality control.
Reference Standard Applications
Regulatory Considerations
The presence and control of beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol as an impurity has important regulatory implications.
Pharmacopeial Standards
Comparison with Related Nitroimidazole Compounds
beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol shares structural and functional similarities with other nitroimidazole compounds, while also possessing distinct characteristics.
Structural Comparison
Table 2: Structural Comparison of Selected Nitroimidazole Compounds
Compound | Chemical Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |
---|---|---|---|---|
beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol (Secnidazole Impurity B) | C₇H₁₁N₃O₃ | 185.18 | 5-nitroimidazole with 2-methyl and 1-(2-hydroxypropyl) substituents, methyl at beta position | 56750-04-0 |
Secnidazole (alpha,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol) | C₇H₁₁N₃O₃ | 185.18 | 5-nitroimidazole with 2-methyl and 1-(2-hydroxypropyl) substituents, methyl at alpha position | 3366-95-8 |
Metronidazole | C₆H₉N₃O₃ | 171.15 | 5-nitroimidazole with 2-methyl and 1-(2-hydroxyethyl) substituents | 443-48-1 |
2-(5-Nitro-1H-imidazol-1-yl)ethanol (Metronidazole impurity D) | C₅H₇N₃O₃ | 157.13 | 5-nitroimidazole with 1-(2-hydroxyethyl) substituent, no methyl group | 5006-68-8 |
2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol (Metronidazole Impurity F) | C₈H₁₃N₃O₄ | 215.21 | 5-nitroimidazole with 2-methyl and extended 1-(2-(2-hydroxyethoxy)ethyl) substituent | 16156-94-8 |
Functional Comparison
Nitroimidazole compounds share a common mechanism of action based on the reduction of the nitro group to form reactive species that interact with microbial DNA. The various modifications to the basic structure influence pharmacokinetic properties and antimicrobial spectrum. Secnidazole, the parent compound of beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol, is notable for its long half-life compared to other nitroimidazoles, which allows for single-dose treatment regimens .
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